

# Odentegravirum mechanism of action

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## Compound of Interest

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An In-Depth Technical Guide to the Mechanism of Action of Dolutegravir

## Introduction

Dolutegravir (DTG), marketed under the brand name Tivicay, is a second-generation antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] It belongs to the class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs).[2][4] Dolutegravir is a cornerstone of modern combination antiretroviral therapy (cART) regimens, recommended by the World Health Organization (WHO) for first- and second-line treatment for all persons with HIV as of 2019.[2] Its efficacy, favorable pharmacokinetic profile allowing for once-daily dosing without a pharmacokinetic booster, and high genetic barrier to resistance make it a preferred agent in both treatment-naïve and treatment-experienced patients.[1][5][6][7][8]

## Core Mechanism of Action

The primary target of dolutegravir is the HIV-1 integrase, an essential enzyme that the virus uses to replicate.[9] The mechanism involves the inhibition of the crucial strand transfer step in the process of integrating viral DNA into the host cell's genome.[4][9][10]

- **Binding to the Integrase Active Site:** HIV, a retrovirus, converts its RNA genome into DNA via reverse transcription. This viral DNA must then be integrated into the host cell's DNA to enable the production of new virus particles.[9] The HIV integrase enzyme catalyzes this integration. Dolutegravir binds to the active site of the integrase enzyme.[9][10] The drug's structure allows it to chelate with magnesium ions present in the catalytic core of the enzyme, stabilizing the enzyme-DNA complex.[1][9]

- **Inhibition of Strand Transfer:** By binding to the integrase-DNA complex, dolutegravir physically blocks the strand transfer reaction.<sup>[4][9]</sup> This is the step where the enzyme would normally cleave the host cell's DNA and ligate the viral DNA into it. By preventing this, dolutegravir effectively halts the integration of the viral genome.<sup>[9]</sup>
- **Halting Viral Replication:** Without the integration of its DNA into the host genome, the HIV replication cycle is arrested.<sup>[9]</sup> The unintegrated viral DNA cannot be used as a template for transcription and translation, thus preventing the production of new viral proteins and RNA genomes. This leads to a significant reduction in viral load in the patient.<sup>[9]</sup>

Caption: HIV-1 replication cycle and the inhibitory action of Dolutegravir on the integration step.

## Quantitative Data

The efficacy and pharmacological profile of dolutegravir are supported by extensive quantitative data from in vitro studies and clinical trials.

### Table 1: Pharmacokinetic Parameters of Dolutegravir (50 mg once daily)

Parameter	Value	Unit	Reference
C <sub>max</sub> (Maximum concentration)	3.67	µg/mL	[4][11]
AUC (Area under the curve)	53.6	µg·h/mL	[4][11]
C <sub>min</sub> (Trough concentration)	1.11	µg/mL	[4][11]
T <sub>max</sub> (Time to C <sub>max</sub> )	2 - 3	hours	[4]
Half-life (t <sub>1/2</sub> )	~14	hours	[4][11]
Apparent Volume of Distribution (V <sub>d</sub> /F)	17.4	L	[4][10][12]
Apparent Clearance (CL/F)	0.901	L/h	[12]
Protein Binding	≥98.9	%	[4][10]

**Table 2: In Vitro Antiviral Activity**

Assay Type	Cell Line	EC <sub>50</sub> (Mean)	Unit	Reference
Antiviral Activity	PBMCs	0.5 - 2.1	nM	[4][10]
Antiviral Activity	MT-4 cells	0.5 - 2.1	nM	[4][10]

**Table 3: Dissociation Kinetics from Integrase-DNA Complex**

Integrase Genotype	Inhibitor	Dissociative Half-life (t <sub>1/2</sub> )	Unit	Reference
Wild-Type	Dolutegravir	71	hours	[13]
Wild-Type	Raltegravir	8.8	hours	[13]
Wild-Type	Elvitegravir	2.7	hours	[13]
N155H Mutant	Dolutegravir	9.6	hours	[14]
N155H Mutant	Raltegravir	0.6	hours	[14]
N155H Mutant	Elvitegravir	0.4	hours	[14]
G140S + Q148H Mutant	Dolutegravir	≥3.3	hours	[13]
G140S + Q148H Mutant	Raltegravir	0.2 - 0.3	hours	[13]

**Table 4: Clinical Efficacy in Treatment-Naïve Adults (Virologic Suppression, HIV-1 RNA <50 copies/mL)**

Clinical Trial	Treatment Arm	% Suppressed at Week 48	% Suppressed at Week 96	Reference
SPRING-2	Dolutegravir + 2 NRTIs	88%	81%	[5][10][15]
SPRING-2	Raltegravir + 2 NRTIs	85%	76%	[5][10][15]
FLAMINGO	Dolutegravir + 2 NRTIs	90%	-	[5][10]
FLAMINGO	Darunavir/ritonavir + 2 NRTIs	83%	-	[5][10]

**Table 5: Activity Against Raltegravir-Resistant Isolates**

Resistance Mutation Pathway	Dolutegravir Median Fold Change (FC) in IC50	Reference
N155H	1.37	<a href="#">[16]</a> <a href="#">[17]</a>
T97A + Y143R	1.05	<a href="#">[16]</a> <a href="#">[17]</a>
G140S + Q148H	3.75	<a href="#">[16]</a> <a href="#">[17]</a>
G140S + Q148R	13.3	<a href="#">[16]</a> <a href="#">[17]</a>

## Experimental Protocols

The characterization of dolutegravir's mechanism of action relies on standardized biochemical and cell-based assays.

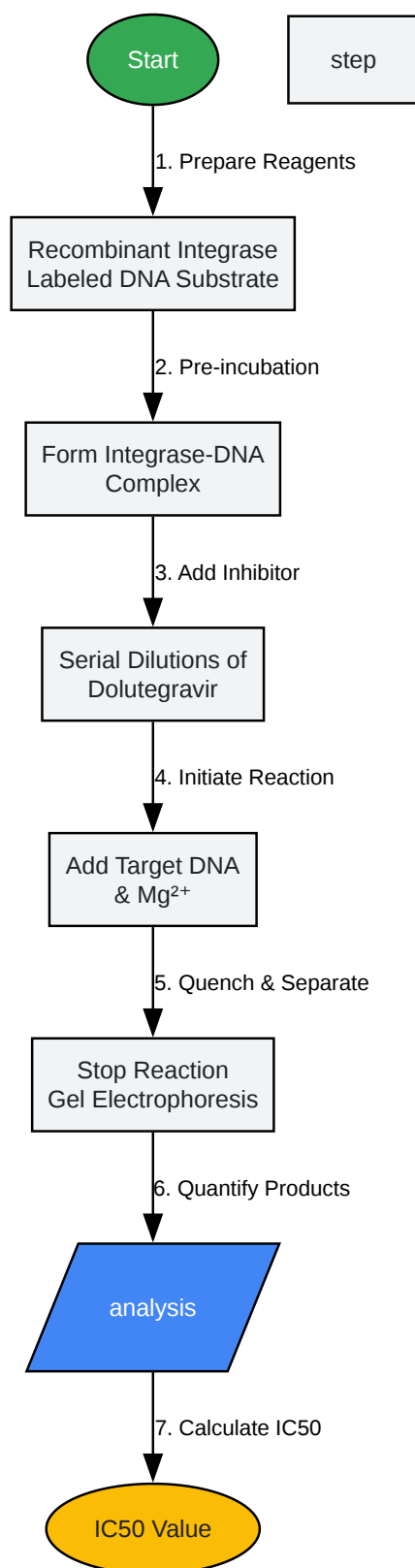
### In Vitro Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the integrase enzyme's strand transfer activity.

Methodology:

- **Reagent Preparation:** Recombinant HIV-1 integrase enzyme and a labeled model DNA substrate (oligonucleotide) are purified and prepared.
- **Reaction Mixture:** The integrase enzyme is pre-incubated with the DNA substrate to form a stable enzyme-DNA complex.
- **Inhibitor Addition:** Serial dilutions of dolutegravir (or other inhibitors) are added to the reaction mixtures.
- **Strand Transfer Initiation:** The strand transfer reaction is initiated by adding a target DNA substrate and divalent metal cations (e.g.,  $Mg^{2+}$ ).
- **Quenching and Analysis:** The reaction is stopped after a defined period. The reaction products (representing successful strand transfer) are separated from the reactants using gel electrophoresis.

- Data Analysis: The amount of product is quantified. The concentration of dolutegravir that inhibits 50% of the strand transfer activity (IC<sub>50</sub>) is calculated by fitting the data to a dose-response curve.



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Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.

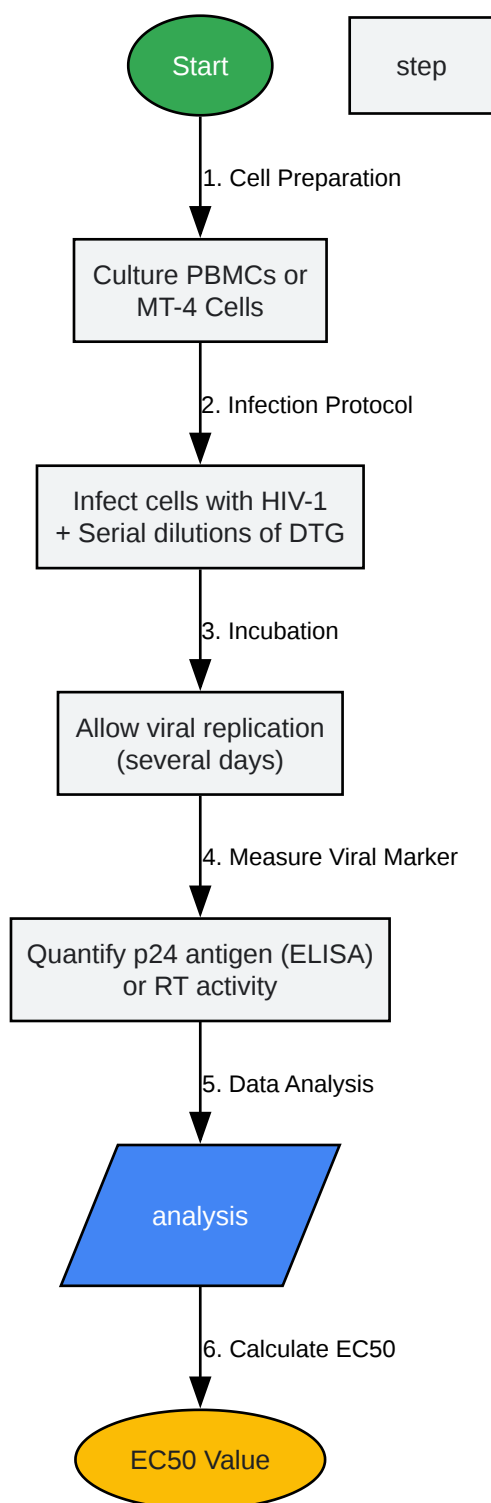
## Cell-Based Antiviral Assay

This assay measures the ability of dolutegravir to inhibit HIV-1 replication in a cellular context.

### Methodology:

- **Cell Culture:** Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4) are cultured.
- **Drug Preparation:** Serial dilutions of dolutegravir are prepared in culture medium.
- **Infection:** The cells are infected with a laboratory strain of HIV-1 in the presence of the various concentrations of dolutegravir. A control group is infected without any drug.
- **Incubation:** The infected cells are incubated for several days to allow for viral replication.
- **Quantification of Replication:** Viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant (via ELISA) or reverse transcriptase activity.
- **Data Analysis:** The concentration of dolutegravir required to reduce viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the drug concentration.





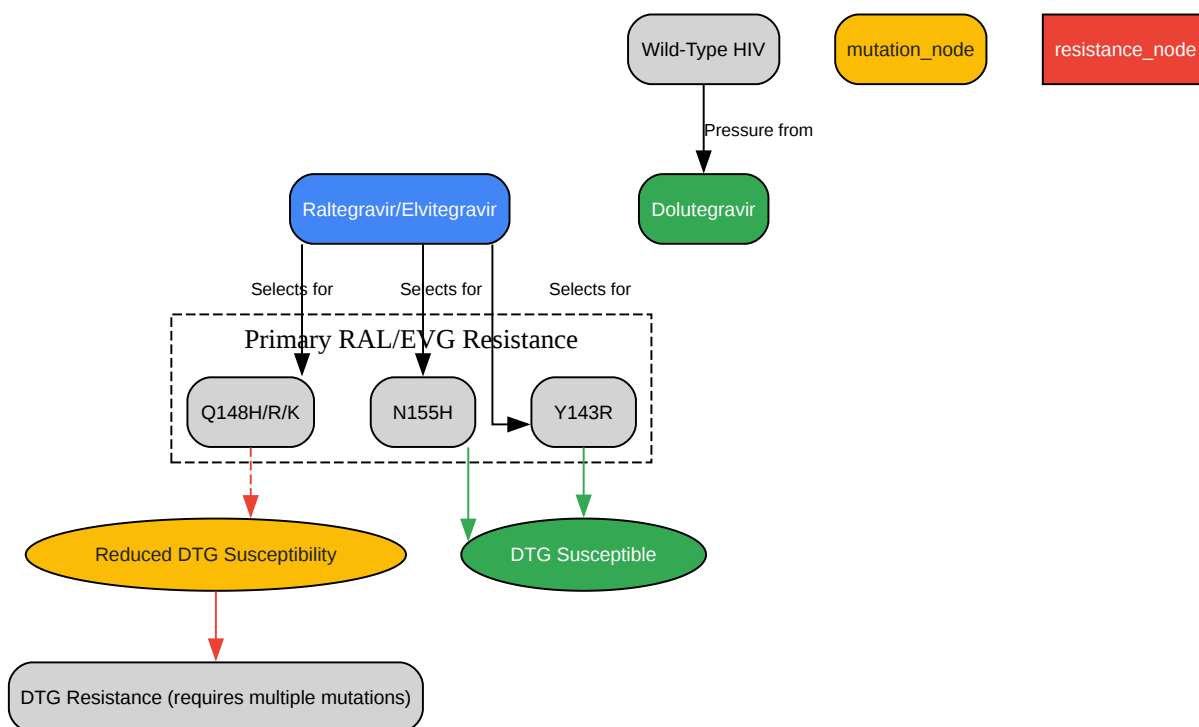
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Caption: Workflow for a cell-based HIV-1 antiviral assay.

## Resistance Profile and Dissociation Kinetics

A key advantage of dolutegravir is its high barrier to the development of resistance.<sup>[5][7]</sup> This is partly attributed to its unique binding kinetics with the integrase-DNA complex.

- **Slower Dissociation Rate:** Dolutegravir has a significantly slower dissociation rate (off-rate) from the wild-type integrase-DNA complex compared to first-generation INSTIs like raltegravir and elvitegravir.<sup>[13][14]</sup> The dissociative half-life for dolutegravir is approximately 71 hours, compared to 8.8 hours for raltegravir and 2.7 hours for elvitegravir.<sup>[13]</sup> This prolonged binding may contribute to its durability and high genetic barrier to resistance.<sup>[14]</sup>
- **Activity Against Resistant Strains:** Dolutegravir retains substantial activity against HIV-1 variants that are resistant to raltegravir and elvitegravir.<sup>[7][14][16][17]</sup> While mutations in the integrase gene, such as those at positions Y143, N155, and Q148, can confer high-level resistance to first-generation INSTIs, dolutegravir's activity is often less affected.<sup>[14][16][17]</sup> For viruses with the N155H or Y143R mutations, dolutegravir's activity is near wild-type levels.<sup>[16][17]</sup> While certain mutations involving the Q148 pathway, especially when combined with other secondary mutations, can reduce susceptibility to dolutegravir, it often remains clinically effective, sometimes requiring a dose adjustment to 50 mg twice daily in treatment-experienced patients.<sup>[15][16][17]</sup>



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